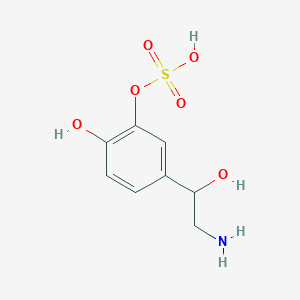![molecular formula C26H19N7O2 B13448697 (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isocyanophenyl group, a naphthalen-2-yl group, and an oxadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide involves multiple steps, starting with the preparation of the core imidazo[4,5-c]pyridine structure. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: The compound could be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic components
Mecanismo De Acción
The mechanism of action of (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cell growth, apoptosis, or other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB): A well-known glass former with similar aromatic structures.
3,5-Di(naphthalen-1-yl)-1-phenylbenzene (α,α-P): Another compound with naphthalenyl groups that exhibits unique photophysical properties.
9-(3,5-Di(naphthalen-1-yl)phenyl)anthracene (α,α-A): Known for its electroluminescent properties.
Uniqueness
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C26H19N7O2 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(6S)-N-(3-isocyanophenyl)-6-(3-naphthalen-2-yl-1,2,4-oxadiazol-5-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C26H19N7O2/c1-27-19-7-4-8-20(12-19)30-26(34)33-14-22-21(28-15-29-22)13-23(33)25-31-24(32-35-25)18-10-9-16-5-2-3-6-17(16)11-18/h2-12,15,23H,13-14H2,(H,28,29)(H,30,34)/t23-/m0/s1 |
Clave InChI |
GSDRHDALLCHQQI-QHCPKHFHSA-N |
SMILES isomérico |
[C-]#[N+]C1=CC=CC(=C1)NC(=O)N2CC3=C(C[C@H]2C4=NC(=NO4)C5=CC6=CC=CC=C6C=C5)N=CN3 |
SMILES canónico |
[C-]#[N+]C1=CC=CC(=C1)NC(=O)N2CC3=C(CC2C4=NC(=NO4)C5=CC6=CC=CC=C6C=C5)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


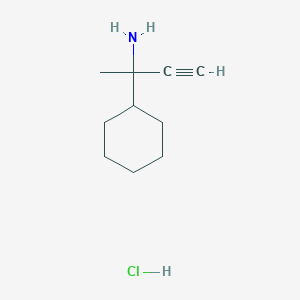
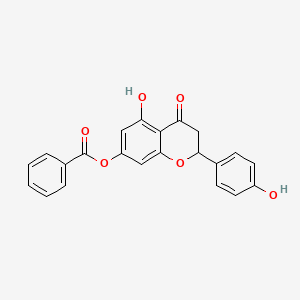
amine dihydrochloride](/img/structure/B13448652.png)


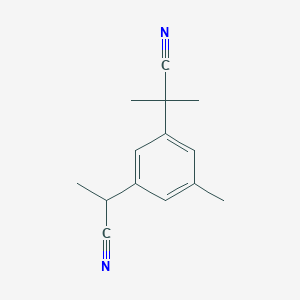
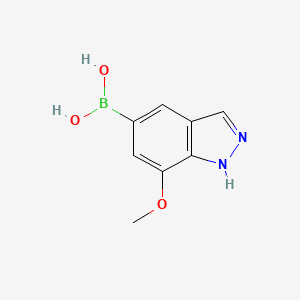

![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
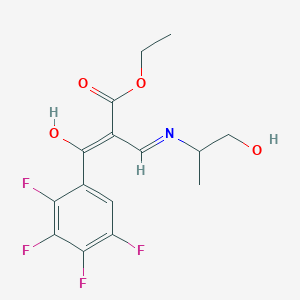
dimethylsilane](/img/structure/B13448710.png)


